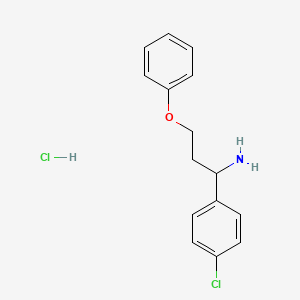

1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-phenoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDNAORLVLUNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features a phenoxypropylamine structure, which is important for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Receptor Interactions : The compound may interact with various receptors, influencing signaling pathways critical for cellular responses.

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a potential for broad-spectrum antimicrobial activity.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound. For instance:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against MRSA | |

| Mycobacterium tuberculosis | Moderate efficacy | |

| Escherichia coli | Limited effectiveness |

These findings suggest that while the compound shows promise against specific pathogens, its effectiveness may vary significantly depending on the target organism.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant cytotoxicity.

Case Studies

One notable study involved the synthesis of derivatives based on the core structure of this compound. These derivatives were tested for both antimicrobial and anticancer activities:

- Derivatives : Various substitutions on the phenoxy group were explored.

- Findings : Some derivatives showed enhanced potency against specific cancer cell lines compared to the parent compound, suggesting that structural modifications can lead to improved biological activity.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary assessments indicate:

- Absorption : Good oral bioavailability expected based on structural characteristics.

- Metabolism : Likely metabolized via cytochrome P450 enzymes.

- Toxicity : Limited toxicity observed in preliminary cell viability assays.

Comparison with Similar Compounds

Key Observations :

- Simpler chlorinated aromatics like 4-Chloro-1,2-dimethylbenzene exhibit well-characterized boiling points and densities, reflecting their use in industrial synthesis .

- Functional group diversity (e.g., triazoles, esters) in analogues correlates with distinct applications, from corrosion inhibition to pest control .

Functional and Application-Based Differences

- Biological Activity: The target compound’s amino-phenoxypropyl chain may enhance binding to biological targets (e.g., enzymes, receptors), unlike non-polar derivatives such as 4-Chloro-1,2-dimethylbenzene. However, its activity profile remains uncharacterized compared to pesticidal chloropropylate .

- Its hydrochloride salt form could, however, improve solubility in polar solvents for material coatings .

- Synthetic Flexibility: The phenoxypropylamine side chain offers sites for further functionalization (e.g., acylation, alkylation), a advantage over structurally rigid analogues like 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene .

Preparation Methods

Nucleophilic Substitution to Form Phenoxypropyl Intermediate

The key step involves reacting a chlorinated propylbenzene derivative with phenol or substituted phenols under basic conditions to form the phenoxypropyl linkage.

- Typical conditions: Use of strong bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., N,N-dimethylacetamide or dimethyl sulfoxide).

- Temperature: Elevated temperatures around 130–160 °C to facilitate the nucleophilic aromatic substitution.

- Reaction time: 4–12 hours under nitrogen atmosphere to prevent oxidation.

For example, a related preparation described in patent CN1405145A uses potassium carbonate to deprotonate phenol, which then reacts with p-chloronitrobenzene to form a nitrophenoxy intermediate.

Reduction of Nitro Group to Amino Group

If the intermediate contains a nitro group (e.g., 4-nitrophenoxy), it is reduced to the corresponding amino group using reducing agents:

- Common reagents: Tin dichloride (SnCl2) in concentrated hydrochloric acid.

- Conditions: Heating under reflux for several hours.

- Outcome: Conversion of nitro to amino groups with high selectivity.

This step is critical to obtain the 1-amino functionality on the propyl chain, as noted in the reduction of 1,3,5-tri(4-nitrophenoxy)benzene to 1,3,5-tri(4-aminophenoxy)benzene.

Formation of Hydrochloride Salt

The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid:

- Method: Dissolving the amine in an appropriate solvent (e.g., ethanol or ethyl acetate) followed by addition of HCl gas or aqueous HCl.

- Purpose: Improves compound stability, crystallinity, and ease of purification.

- Isolation: Precipitation of the hydrochloride salt by cooling or addition of anti-solvents.

Representative Preparation Procedure

Analytical and Purification Notes

- Purification often involves recrystallization from pyridine/water or ethanol mixtures to achieve high purity.

- Drying under vacuum at 120 °C for 24 hours is common to remove residual solvents.

- Characterization typically includes melting point determination (e.g., 194 °C for related intermediates) and IR spectroscopy to confirm functional groups.

Research Findings and Optimization

- The nucleophilic substitution step is sensitive to the molar ratios of reagents; an excess of phenol or base improves conversion.

- Nitrophenoxy intermediates are stable and can be isolated before reduction, allowing flexibility in synthesis planning.

- Reduction with tin dichloride/HCl is preferred for its selectivity and mild conditions compared to catalytic hydrogenation.

- Formation of the hydrochloride salt enhances compound handling and storage.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Remarks |

|---|---|---|

| Base | Potassium carbonate (4–8 eq.) | Facilitates phenol deprotonation |

| Solvent | N,N-Dimethylacetamide (DMAc) + water | Polar aprotic solvent system |

| Temperature (Substitution) | 130–160 °C | Under nitrogen atmosphere |

| Reaction Time (Substitution) | 4–12 hours | Depends on scale and reagents |

| Reducing Agent | SnCl2 in concentrated HCl | Selective nitro reduction |

| Temperature (Reduction) | Reflux (~100 °C) | Several hours |

| Salt Formation | Aqueous or gaseous HCl | Produces stable hydrochloride salt |

| Purification | Recrystallization (pyridine/water) | Enhances purity |

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF, THF, or EtOH | Higher polarity improves nucleophilic substitution efficiency |

| Temperature | 60–80°C | Prevents thermal decomposition |

| Reaction Time | 6–12 hours | Longer durations risk side products |

| Purification Method | Recrystallization (HCl/EtOH) | Enhances crystallinity and salt stability |

How can computational chemistry optimize the synthesis and reaction pathways of this compound?

Advanced Research Focus

Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing trial-and-error experimentation. For instance, density functional theory (DFT) simulations can model nucleophilic substitution energetics to identify optimal leaving groups (e.g., bromide vs. chloride) and solvent effects . ICReDD’s integrated approach combines computational predictions with experimental validation, creating feedback loops to refine reaction parameters (e.g., pH, catalyst loading) and minimize side reactions .

What advanced spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Basic Research Focus

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the phenoxypropyl backbone and hydrochloride salt formation (e.g., amine proton shifts at δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] for CHClNO at m/z 298.07).

- HPLC with UV/Vis Detection: Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns .

How do researchers address contradictions in substitution reaction outcomes during synthesis?

Advanced Research Focus

Contradictions (e.g., variable yields in amine substitution) arise from competing mechanisms (e.g., elimination vs. substitution). Methodological approaches include:

- Design of Experiments (DoE): Statistical screening (e.g., factorial design) isolates critical variables (e.g., solvent basicity, nucleophile concentration) .

- Kinetic Studies: Monitoring reaction progress via in-situ FTIR or GC-MS identifies rate-limiting steps and side-product formation .

- Mechanistic Probes: Isotopic labeling (e.g., N-ammonia) or computational modeling distinguishes between SN1 and SN2 pathways .

What methodologies are employed to study the compound’s biological activity in pharmacological research?

Q. Advanced Research Focus

- Enzyme Inhibition Assays: Dose-response curves (e.g., IC determination) using purified enzymes (e.g., kinases) assess target engagement .

- Molecular Dynamics (MD) Simulations: Predict binding modes of the phenoxypropyl group with receptor pockets (e.g., G-protein-coupled receptors) .

- In Vitro Toxicity Screening: Cytotoxicity assays (e.g., MTT) in cell lines evaluate therapeutic windows .

How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

- Process Analytical Technology (PAT): Real-time monitoring via Raman spectroscopy or inline pH probes ensures consistency in multi-step reactions .

- Flow Chemistry: Continuous reactors improve heat/mass transfer and reduce batch-to-batch variability for intermediates .

- Quality by Design (QbD): Risk assessment matrices prioritize critical quality attributes (e.g., particle size, salt stability) during process optimization .

What are the key stability considerations for long-term storage of this hydrochloride salt?

Q. Basic Research Focus

- Hygroscopicity: Store in desiccators (<30% humidity) to prevent deliquescence.

- Thermal Stability: DSC/TGA analysis identifies decomposition thresholds (e.g., >150°C).

- Light Sensitivity: Amber glass vials prevent photodegradation of the chlorobenzene moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.